2-Fluoropentan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoropentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FN/c1-2-3-5(6)4-7/h5H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNKJUUPSLHXJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for 2 Fluoropentan 1 Amine and Its Enantiomers
Stereoselective Synthesis of Enantiopure 2-Fluoropentan-1-amine
Achieving enantiopurity in this compound is crucial for its potential applications in pharmaceuticals and materials science, as different enantiomers can have vastly different biological activities and physical properties. Stereoselective synthesis aims to produce a single enantiomer, avoiding the need for costly and often inefficient chiral resolution steps.
Asymmetric fluorination involves the direct introduction of a fluorine atom to a prochiral substrate using a chiral catalyst, creating the stereocenter in the process. Organocatalysis has emerged as a powerful tool for this purpose. One plausible route to enantiopure (R)- or (S)-2-fluoropentan-1-amine involves the asymmetric α-fluorination of an aldehyde precursor. nih.gov
This strategy begins with the organocatalytic α-fluorination of pentanal. A chiral aminocatalyst, such as a derivative of proline, reacts with pentanal to form a chiral enamine intermediate. This intermediate then reacts with an electrophilic fluorinating agent, like N-fluorobenzenesulfonimide (NFSI), to install the fluorine atom stereoselectively at the C2 position. The resulting α-fluoroaldehyde can then be converted to the target amine through subsequent reductive amination. This method offers a direct way to set the crucial C-F stereocenter with high enantioselectivity. nih.gov
A related approach involves the catalyzed addition of α-fluoro nitroalkanes to imines, guided by a chiral bifunctional Brønsted acid/base catalyst, which can produce β-amino-α-fluoro nitroalkanes with high enantio- and diastereoselectivity. acs.org Subsequent removal of the nitro group yields the desired β-fluoroamine framework. acs.org
Table 1: Asymmetric Fluorination Strategy
| Precursor | Catalyst/Reagent | Key Transformation | Outcome |
| Pentanal | Chiral aminocatalyst, NFSI | Asymmetric α-fluorination | Enantioenriched 2-fluoropentanal |
| α-fluoro nitroalkane, Imine | Chiral Brønsted acid catalyst | Asymmetric nitro-Mannich reaction | Enantioenriched β-amino-α-fluoro nitroalkane |
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered. For the synthesis of this compound, a pentanoic acid derivative can be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's sultam. illinois.edursc.org
In a typical sequence, pentanoyl chloride is reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form an N-acyl oxazolidinone. This substrate is then treated with a strong base like lithium diisopropylamide (LDA) to generate a stereodefined enolate. The enolate is subsequently quenched with an electrophilic fluorine source (e.g., NFSI) to produce the α-fluorinated product with high diastereoselectivity, as the bulky auxiliary shields one face of the enolate. illinois.edu Finally, the chiral auxiliary is cleaved, and the resulting carboxylic acid derivative is reduced to afford the enantiopure this compound. The use of fluorinated chiral auxiliaries, such as trifluoromethylated oxazolidines (FOX), has also been shown to provide excellent diastereoselectivity in the fluorination of amide enolates. cyu.fr
Table 2: Chiral Auxiliary-Mediated Fluorination
| Precursor | Auxiliary/Reagent | Key Transformation | Outcome |
| Pentanoyl chloride | Evans Oxazolidinone, LDA, NFSI | Diastereoselective α-fluorination of enolate | Diastereomerically enriched N-(2-fluoropentanoyl)oxazolidinone |
| Amide Enolate | Trifluoromethylated Oxazolidine (FOX) | Diastereoselective fluorination | High diastereoselectivity due to fluorine-metal interactions |
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. While no specific enzyme has been reported for the direct synthesis of this compound, existing enzymatic capabilities suggest plausible routes.
One potential strategy involves the use of reductive aminases (RedAms). These NADPH-dependent enzymes can catalyze the reductive amination of ketones to produce chiral amines with high enantiomeric excess. whiterose.ac.uk A hypothetical route would start with 2-fluoropentanal (which can be synthesized chemically). A RedAm enzyme could then convert this fluorinated aldehyde directly into (R)- or (S)-2-fluoropentan-1-amine, depending on the enzyme's stereopreference, using an amine donor like ammonia (B1221849). whiterose.ac.uk
Another biocatalytic approach is the kinetic resolution of racemic this compound. Enzymes such as lipases or transaminases can selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted, enantiopure amine. nih.gov For example, a lipase (B570770) could selectively acylate one enantiomer, which could then be separated from the remaining unreacted enantiomer. Transaminases have also been used in the kinetic resolution of fluoroamines through processes involving hydrodefluorination and deamination. nih.govnih.gov Recently, non-heme iron enzymes have been engineered through directed evolution to perform enantioselective C-H fluorination on various substrates, a methodology that could potentially be adapted for this target molecule. chemrxiv.org
Table 3: Potential Biocatalytic Routes
| Precursor/Substrate | Enzyme Class | Key Transformation | Potential Outcome |
| 2-Fluoropentanal | Reductive Aminase (RedAm) | Asymmetric reductive amination | Enantioenriched (R)- or (S)-2-fluoropentan-1-amine |
| Racemic this compound | Lipase / Transaminase | Kinetic resolution | Separation of enantiomers |
| Pentan-1-amine derivative | Engineered non-heme Fe enzyme | Enantioselective C-H fluorination | Direct synthesis of an enantiomer of this compound |
Chemo- and Regioselective Fluorination Techniques
When enantioselectivity is not the primary goal, or when a racemic mixture is desired, chemo- and regioselective methods are employed. These techniques focus on introducing the fluorine atom at a specific position (regioselectivity) without affecting other functional groups (chemoselectivity).
Nucleophilic fluorination is a common strategy that involves the displacement of a leaving group by a fluoride (B91410) ion. A highly effective route to this compound starts from a readily available precursor, 1-aminopentan-2-ol (B1266407). The hydroxyl group at the C2 position can be converted into a fluoride using a deoxofluorinating agent. thieme-connect.com
Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are particularly effective for this transformation. nih.govresearchgate.netcommonorganicchemistry.com The reaction of 1-aminopentan-2-ol with DAST or Deoxo-Fluor proceeds via an intermediate that facilitates the replacement of the hydroxyl group with fluorine. acs.org This method is often highly regioselective, targeting the hydroxyl group specifically. The reaction mechanism can involve the formation of an aziridinium (B1262131) intermediate, which is then opened by the fluoride ion at the more substituted carbon, yielding the desired β-fluoroamine. acs.org
Table 4: Nucleophilic Fluorination of Amino Alcohol Precursor
| Precursor | Reagent | Key Transformation | Outcome |
| 1-Aminopentan-2-ol | DAST or Deoxo-Fluor | Deoxyfluorination | This compound |
| Alkylsulfonate | Cesium Fluoride (CsF) with promoter | SN2 displacement | Alkyl fluoride nih.gov |
Electrophilic fluorination involves the reaction of a nucleophilic substrate with an electrophilic source of fluorine. wikipedia.org For amine systems, direct fluorination on the nitrogen atom is possible, but C-H fluorination adjacent to the nitrogen requires the formation of a carbon-centered nucleophile. rsc.org
A viable strategy for synthesizing this compound involves converting a protected pentanamine derivative into an enamine or a related enolate equivalent. For example, an imine could be formed from 1-aminopentan-2-one, which could then be deprotonated to form an enolate. This nucleophilic species can then react with an electrophilic fluorinating agent like Selectfluor® (F-TEDA-BF4). acs.orgorganic-chemistry.org The reaction introduces a fluorine atom at the C2 position. Subsequent reduction of the imine or ketone functionality would then yield the final product, this compound. The kinetics and mechanism of such reactions have been studied, confirming that they typically proceed via a direct attack of the nucleophile on the fluorine atom. acs.orgnih.gov
Table 5: Electrophilic Fluorination Strategy
| Precursor | Reagent | Key Transformation | Outcome |
| Enamine or enolate of a pentanamine derivative | Selectfluor® or NFSI | Electrophilic α-fluorination | 2-Fluoro imine or ketone intermediate |
| Primary/Secondary Alkyl Amine | Selectfluor® | N-Fluorination | N-fluoro or N,N-difluoro amine rsc.org |
Radical-Mediated Fluorination Processes
Radical-mediated fluorination offers a direct approach to introduce fluorine into an aliphatic chain. However, achieving regioselectivity on a simple alkane like pentane (B18724) to exclusively form the 2-fluoro isomer is a significant challenge. The stability of the radical intermediate dictates the position of fluorination, with tertiary carbons being the most reactive, followed by secondary and then primary carbons. youtube.comlibretexts.org In the case of pentane, a radical abstraction of a hydrogen atom would preferentially occur at one of the three secondary carbon positions (C2, C3, and C4), leading to a mixture of 2-fluoro-, 3-fluoro-, and with lower probability, 1-fluoropentane.
The regioselectivity of radical halogenation is influenced by the stability of the resulting alkyl radical. For propane, chlorination gives a mixture of 1-chloropropane (B146392) and 2-chloropropane, with the secondary halide being the major product due to the greater stability of the secondary radical intermediate. libretexts.org A similar principle applies to the radical fluorination of pentane, where the formation of a secondary radical at the C2 or C3 position is more favorable than a primary radical at the C1 or C5 position. youtube.com Therefore, direct radical fluorination of pentane or pentanamine would likely result in a mixture of isomers, necessitating challenging purification steps to isolate the desired this compound.
Precursor-Based Synthesis Routes to the this compound Scaffold
To overcome the regioselectivity challenges of direct fluorination, precursor-based routes are often employed. These methods involve the synthesis of a pentane derivative with a fluorine atom at the desired C2 position, followed by the introduction of the amine group.
A common strategy involves the initial synthesis of a 2-fluoro-1-halopentane, which can then be converted to the corresponding amine.
The Gabriel synthesis is a well-established method for preparing primary amines from primary alkyl halides. wikipedia.orgbyjus.com The reaction proceeds via the N-alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by the liberation of the primary amine. wikipedia.org While highly effective for primary halides, the Gabriel synthesis generally fails or gives low yields with secondary alkyl halides due to competing elimination reactions. wikipedia.orgbyjus.comorganicchemistrytutor.comlscollege.ac.in Therefore, for the synthesis of this compound, the starting material would need to be a 1-halo-2-fluoropentane.
The synthesis of such a precursor could potentially be achieved through the halofluorination of pent-1-ene. However, this reaction can also lead to a mixture of regioisomers.
An alternative and often superior method for preparing primary amines from alkyl halides is through the reduction of an alkyl azide (B81097) . masterorganicchemistry.com This two-step process involves the substitution of a halide with an azide ion to form an alkyl azide, which is then reduced to the primary amine. masterorganicchemistry.comorgoreview.com This method is advantageous as the azide group can be reduced under mild conditions, for instance, using catalytic hydrogenation (H₂/Pd) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comorgoreview.com The choice of reducing agent is critical to avoid the reduction of other functional groups that may be present in the molecule. orgoreview.com
For the synthesis of this compound, this would involve the reaction of a 2-fluoro-1-halopentane with sodium azide to form 1-azido-2-fluoropentane, followed by its reduction. The reaction with sodium azide is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.com
The hydroamination of fluoroalkenes presents another potential route to this compound. This approach would involve the addition of an amine to a fluorinated pentene derivative. For instance, the hydroamination of a 2-fluoropent-1-ene could theoretically yield the target molecule. However, controlling the regioselectivity of the amine addition can be challenging.
Reductive amination of a fluorinated carbonyl compound is a highly effective and widely used method for the synthesis of amines. acs.orgmdpi.com This one-pot reaction involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. nih.gov For the synthesis of this compound, the logical precursor would be 2-fluoropentanal.
The reaction proceeds through the formation of an intermediate imine, which is then reduced to the amine. nih.gov A key advantage of this method is that by using ammonia as the amine source, primary amines can be selectively prepared with minimal formation of secondary and tertiary amine byproducts. acs.orgorganic-chemistry.org Various reducing agents can be employed, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices. nih.gov The use of specific catalysts, such as those based on cobalt or iridium, can also facilitate this transformation under mild conditions. mdpi.comorganic-chemistry.org
A systematic study on the biomimetic reductive amination of fluorinated aldehydes and ketones has demonstrated the feasibility of this approach. nih.gov The study highlights that fluorinated imines derived from fluorinated aldehydes readily undergo isomerization, which can be harnessed for the synthesis of fluorine-containing amines. nih.gov
| Aldehyde/Ketone | Amine Source | Reducing Agent | Catalyst | Solvent | Product | Yield | Reference |
| Various aldehydes | Aqueous ammonia | H₂ | Ru/ZrO₂ | Water | Primary amines | Good to excellent | rsc.org |
| Various aldehydes | Aqueous ammonia | H₂ | Co particles | - | Primary amines | >98% selectivity | organic-chemistry.org |
| Ketones | Ammonium (B1175870) formate | Formic acid | Cp*Ir complexes | - | Primary amines | - | organic-chemistry.org |
| Aldehydes | Ammonia | NaBH₄ | Ti(IV) isopropoxide | Ethanol | Primary amines | Good to excellent | organic-chemistry.org |
| Aldehydes | Metal hydride | Ammonia | - | - | Primary amines | Good | acs.org |
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves the careful selection of reagents, catalysts, solvents, and reaction parameters such as temperature and time.
For reductive amination, the choice of reducing agent is critical. Sodium triacetoxyborohydride (B8407120) is often favored as it selectively reduces the imine intermediate in the presence of the starting aldehyde. The use of catalysts like titanium(IV) isopropoxide can also enhance the efficiency of the reaction. organic-chemistry.org The optimization of a manganese-catalyzed reductive amination of aldehydes showed that increasing the catalyst loading from 3 mol% to 5 mol% significantly improved both the conversion and yield of the corresponding imine. researchgate.net
The choice of solvent can significantly impact the rate and selectivity of the synthesis of this compound.
In the Gabriel synthesis , polar aprotic solvents like DMF and DMSO are commonly used to improve the reaction rate and yield of the initial alkylation step. organic-chemistry.org The use of microwave irradiation in conjunction with solvents like acetonitrile (B52724) has also been shown to enhance yields. acs.org
For the reduction of alkyl azides , the solvent can influence the chemoselectivity of the hydrogenation. For instance, the use of ethylene (B1197577) glycol versus water as a solvent can lead to differences in the reduction of co-existing nitro and azido (B1232118) groups. thieme-connect.de
In reductive amination , the solvent plays a crucial role in the formation of the imine intermediate and the subsequent reduction. A systematic study on the reductive amination of ketones revealed that protic solvents like methanol (B129727) are often optimal, as they facilitate both imine formation and hydrogenation. ucsf.edu A solvent selection guide for aldehyde-based direct reductive amination has been developed to facilitate the replacement of less desirable chlorinated solvents with more environmentally friendly alternatives like ethyl acetate (B1210297), dimethyl carbonate, and 2-MeTHF. researchgate.netrsc.org The reaction of an aldehyde with an amine to form an imine is influenced by both steric and electronic effects, which can be modulated by the solvent environment. acs.org
Catalyst Systems for Enhanced Efficiency and Stereoselectivity
The generation of the C2 stereocenter in this compound requires sophisticated catalytic strategies. Research into the synthesis of analogous chiral β-fluoroamines has revealed several powerful catalytic systems capable of achieving high efficiency and stereoselectivity. These methodologies generally fall into the categories of organocatalysis, transition-metal catalysis, and biocatalysis.
Organocatalysis: Organocatalysis has emerged as a robust method for synthesizing chiral β-fluoroamines, avoiding the use of metal catalysts. nih.gov A common strategy involves the asymmetric α-fluorination of aldehydes, followed by reductive amination. For instance, the α-fluorination of pentanal using an appropriate organocatalyst and an electrophilic fluorine source like N-Fluorodibenzenesulfonimide (NFSI) can generate an α-fluoroaldehyde intermediate. This intermediate, due to its potential configurational instability, is often immediately converted to the target β-fluoroamine in a one-pot procedure. nih.govnih.gov Optimal conditions for such transformations have been shown to employ NFSI in a solvent like THF at reduced temperatures, followed by reductive amination with a suitable amine and a reducing agent such as Sodium triacetoxyborohydride (NaB(OAc)₃H), achieving excellent yields and high enantiomeric excess (ee). nih.gov
Another powerful organocatalytic approach utilizes chiral Brønsted acid/base catalysts. These bifunctional catalysts can facilitate the highly enantio- and diastereoselective addition of fluorinated nucleophiles to imines. researchgate.netnih.gov For example, a chiral bifunctional catalyst can effectively control the formation of β-amino-α-fluoro nitroalkane intermediates, which can then be converted to the desired β-fluoroamine through a denitration step. nih.govscilit.com This method provides a stereocontrolled route to vicinal fluoroamines where the fluorine and nitrogen atoms are attached to sp³-hybridized carbons. nih.gov
Transition-Metal Catalysis: Rhodium-based catalysts are particularly noteworthy for their application in hydroformylation and hydroaminomethylation reactions, which can be adapted for fluoroamine synthesis. rsc.orgsbcat.org Asymmetric hydroformylation of a suitable fluoroalkene precursor, catalyzed by a rhodium complex with a chiral phosphine (B1218219) or phosphite (B83602) ligand, could produce a chiral aldehyde intermediate. nih.gov This can then be subjected to reductive amination to yield the final product. The hydroaminomethylation of alkenes is a highly atom-economical process that converts alkenes, syngas, and amines directly into more complex amines. rsc.orgresearchgate.net While challenging, direct asymmetric hydroaminomethylation using a single rhodium catalyst bearing a chiral diphosphine ligand has shown promise in synthesizing chiral amines with high enantioselectivity. sbcat.org
Palladium-catalyzed reactions also offer viable routes. For instance, the coupling of fluoroalkylamines with aryl halides has been achieved using palladium catalysts with specific ligands like AdBippyPhos, demonstrating the utility of Pd-catalysis in forming C-N bonds with fluorinated substrates. nih.gov
Phase-Transfer Catalysis: Chiral phase-transfer catalysis is another effective strategy, particularly for the alkylation of aldimine Schiff bases derived from amino acids. organic-chemistry.org Structurally well-defined C₂-symmetric chiral quaternary ammonium salts can catalyze these reactions with high enantioselectivity under solid-liquid phase-transfer conditions. organic-chemistry.org This methodology could be adapted for the synthesis of this compound precursors.
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative for synthesizing chiral molecules. Halohydrin dehalogenases (HHDHs), for example, have been used to resolve racemic fluorinated aromatic epoxides via azidolysis, yielding enantioenriched (R)-azido alcohols with high enantioselectivity. nih.gov These intermediates can then be converted to the corresponding fluoroamines. Protein engineering can further enhance the activity and even invert the enantioselectivity of these enzymes, broadening their synthetic utility. nih.gov
| Catalyst Type | Specific Catalyst/System | Reaction Type | Substrate Example | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Organocatalyst | MacMillan Catalyst / NFSI then NaB(OAc)₃H | α-Fluorination / Reductive Amination | Aliphatic Aldehydes | 64–82% | 94–98% | nih.gov |
| Chiral Brønsted Acid | Bifunctional Brønsted Acid/Base Catalyst | Aza-Henry (Mannich-type) Reaction | α-Fluoro Nitroalkanes & N-Boc-aldimines | High | High (up to 99:1 dr) | researchgate.netnih.gov |
| Rhodium Complex | Rh(CO)₂(acac) / Chiral Diphosphine Ligand | Asymmetric Hydroaminomethylation | α-Alkyl Acrylates | Good | up to 86% | sbcat.org |
| Rhodium Complex | Rh(CO)₂(acac) / (R,R)-TFPNH-BIBOP | Asymmetric Reductive Hydroformylation | α-Substituted Enamides | 73-77% | 99% | nih.gov |
| Biocatalyst | Halohydrin Dehalogenase (HheC) | Epoxide Ring-Opening (Azidolysis) | Fluorinated Styrene Oxides | - | High (ER = 15 → 200) | nih.gov |
| Phase-Transfer Catalyst | C₂-Symmetric Quaternary Ammonium Salt | Alkylation of Aldimine Schiff Base | Glycine tert-butyl ester Schiff base | High | High | organic-chemistry.org |
Process Intensification and Green Chemistry Principles in Synthesis
The synthesis of fine chemicals like this compound is increasingly guided by the principles of green chemistry and process intensification. mdpi.com These paradigms aim to develop manufacturing processes that are more sustainable, efficient, safer, and produce less waste. mdpi.comfrontiersin.org
Green Chemistry Principles: The core tenets of green chemistry are directly applicable to fluoroamine synthesis. A primary goal is to maximize atom economy , designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. rsc.org Tandem or one-pot reactions, such as the organocatalytic α-fluorination/reductive amination, are excellent examples of this, as they reduce the number of intermediate workup and purification steps, thus minimizing waste. nih.gov
Another key principle is the use of catalysis over stoichiometric reagents. Catalytic methods, whether involving organocatalysts, transition metals, or enzymes, reduce waste by being active in small amounts and allowing for multiple reaction turnovers. rsc.org The use of biocatalysts or metal-free organocatalysts is particularly advantageous as it avoids the use of potentially toxic and difficult-to-remove heavy metals. nih.gov Furthermore, developing methods that utilize safer, more environmentally benign reagents and solvents is a continuous effort in green fluorine chemistry. acs.org
Process Intensification (PI): Process intensification involves the development of novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient technologies. mdpi.com For the synthesis of this compound, PI can be realized through several technologies:
Continuous Flow and Microreactors: Shifting from traditional batch reactors to continuous flow systems offers numerous advantages. Microreactors, which have a high surface-area-to-volume ratio, allow for superior control over reaction parameters like temperature and mixing. youtube.commdpi.com This precise control enhances safety, especially for highly exothermic reactions, improves reaction kinetics, and can lead to higher yields and selectivities. mdpi.com The small reactor volume also minimizes the risk associated with handling hazardous reagents. mdpi.com
Alternative Energy Sources: Non-conventional energy sources can significantly accelerate reaction rates and improve efficiency. frontiersin.org Technologies like ultrasound (sonochemistry) and microwave irradiation can enhance mass and heat transfer, often leading to shorter reaction times and milder reaction conditions. mdpi.comfrontiersin.org Hydrodynamic cavitation is another PI technique that can intensify processes by creating highly reactive local conditions. frontiersin.org
Hybrid and Integrated Processes: Process intensification also promotes the integration of multiple unit operations into a single piece of equipment. For example, a continuous flow reactor could be coupled directly to a separation/purification module, streamlining the entire manufacturing process. nih.gov Additive manufacturing (3D printing) is an emerging technology that allows for the fabrication of custom, highly optimized reactor geometries and fixed bed supports, further enhancing the efficiency of continuous processes. nih.gov
By combining green chemistry principles with process intensification technologies, the synthesis of this compound can be made significantly more sustainable and economical.
| Metric/Parameter | Traditional Batch Synthesis | Green & Intensified Synthesis |
|---|---|---|
| Reaction Vessel | Large-volume glass batch reactor | Continuous flow microreactor or millireactor youtube.com |
| Catalyst | Stoichiometric or heavy metal catalyst | Organocatalyst or immobilized enzyme (biocatalyst) nih.govnih.gov |
| Energy Input | Conventional heating/cooling (slow, inefficient) | Ultrasound, microwave, or superior heat exchange in microreactors mdpi.comfrontiersin.org |
| Solvent Usage | High volume of potentially hazardous organic solvents | Reduced solvent volume; greener solvent alternatives |
| Process Steps | Multiple discrete steps with isolation/purification | One-pot tandem reaction in a continuous flow setup nih.govnih.gov |
| Safety | Higher risk due to large volumes and potential for thermal runaway | Inherently safer due to small hold-up volume and excellent thermal control mdpi.com |
| Waste Generation (PMI) | High Process Mass Intensity (PMI) | Significantly lower PMI due to higher efficiency and fewer steps |
Iii. Chemical Reactivity and Derivatization of 2 Fluoropentan 1 Amine
Nucleophilic Reactivity of the Primary Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group makes 2-Fluoropentan-1-amine a competent nucleophile. This allows it to participate in a variety of reactions to form a diverse range of derivatives. The reactivity is foundational to its use as a building block in organic synthesis. ijrpr.com
Primary amines like this compound readily react with acylating and sulfonylating agents.
Acylation: In acylation reactions, the amine attacks the electrophilic carbonyl carbon of an acyl halide, anhydride, or ester. This nucleophilic acyl substitution results in the formation of a stable N-substituted amide. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion.
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. organic-chemistry.org This reaction, known as the Hinsberg test for amines, is a reliable method for forming robust sulfonamide linkages. The indium-catalyzed sulfonylation of amines is an efficient method for synthesizing a wide array of sulfonamides in excellent yields. organic-chemistry.org
Table 1: Representative Acylation and Sulfonylation Reactions
| Reaction Type | Electrophile | Product Class | General Product Structure |
|---|---|---|---|
| Acylation | Acetyl Chloride | Amide | N-(2-fluoropentyl)acetamide |
| Acylation | Benzoic Anhydride | Amide | N-(2-fluoropentyl)benzamide |
| Sulfonylation | p-Toluenesulfonyl Chloride (Tosyl Chloride) | Sulfonamide | N-(2-fluoropentyl)-4-methylbenzenesulfonamide |
| Sulfonylation | Methanesulfonyl Chloride (Mesyl Chloride) | Sulfonamide | N-(2-fluoropentyl)methanesulfonamide |
The primary amine of this compound can be alkylated by reacting with alkyl halides through nucleophilic aliphatic substitution. wikipedia.org However, this reaction is often difficult to control and can lead to a mixture of products. chemguide.co.uk
The initial reaction between this compound and an alkyl halide produces a secondary amine. libretexts.org This newly formed secondary amine is also nucleophilic and can compete with the remaining primary amine to react with another molecule of the alkyl halide, forming a tertiary amine. chemguide.co.uklibretexts.org The process can continue, with the tertiary amine reacting further to yield a quaternary ammonium (B1175870) salt, a reaction known as the Menshutkin reaction. wikipedia.org To achieve selective mono-alkylation and favor the formation of the secondary amine, reaction conditions such as the molar ratio of reactants must be carefully controlled. Using a large excess of the initial amine can help minimize over-alkylation. chemguide.co.uk
Table 2: Stepwise Alkylation of this compound with Methyl Iodide
| Step | Reactant | Product | Product Class |
|---|---|---|---|
| 1 | This compound | N-methyl-2-fluoropentan-1-amine | Secondary Amine |
| 2 | N-methyl-2-fluoropentan-1-amine | N,N-dimethyl-2-fluoropentan-1-amine | Tertiary Amine |
| 3 | N,N-dimethyl-2-fluoropentan-1-amine | (2-fluoropentyl)trimethylammonium iodide | Quaternary Ammonium Salt |
Primary amines undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. libretexts.orgoregonstate.edu The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. This process is typically reversible and often catalyzed by an acid. The formation of the C=N double bond is a key transformation in many organic and biochemical pathways.
Table 3: Formation of Imines from this compound
| Carbonyl Compound | Product Name |
|---|---|
| Acetone (a ketone) | N-(2-fluoropentyl)propan-2-imine |
| Benzaldehyde (an aldehyde) | (E)-N-benzylidene-2-fluoropentan-1-amine |
| Cyclohexanone (a ketone) | N-(2-fluoropentyl)cyclohexan-1-imine |
Reactions Involving the Fluorine Atom and Adjacent Molecular Architectures
The fluorine atom at the C-2 position exerts a powerful influence on the reactivity of this compound, extending beyond simple inductive effects.
The presence of fluorine can significantly impact the stereochemical course of reactions. acs.org For instance, in reactions involving the formation of new chiral centers, the fluorine atom can direct the incoming reagent to a specific face of the molecule, leading to high diastereoselectivity. nih.gov This stereodirecting effect is attributed to both steric hindrance and electronic interactions, such as the gauche effect, which is particularly pronounced with fluorine. acs.org In nucleophilic cleavage reactions of fluorinated aziridines, the fluorine substitution was found to dramatically enhance the reaction rate and control the regioselectivity of the nucleophilic attack. researchgate.net
The carbon-fluorine (C-F) bond is the strongest single bond to carbon in organic chemistry, making the fluorine atom a poor leaving group in standard nucleophilic substitution reactions. beilstein-journals.orgvaia.com Consequently, direct displacement of the fluoride (B91410) from this compound by a nucleophile under typical SN2 conditions is highly unlikely. The high reactivity and electronegativity of fluorine mean it forms a very stable bond with carbon, which is difficult for less reactive nucleophiles to break. vaia.com
However, displacement of fluoride is not impossible and can be achieved under specific circumstances. For example, C-F bond activation can be facilitated by protic activation using hydrogen bond donors or under forcing conditions with highly reactive nucleophiles. beilstein-journals.org In some cases, a competing displacement of fluoride by a nucleophile like cyanide has been observed when harsh conditions were required for the displacement of a different, adjacent leaving group (e.g., a tosylate). nih.gov Such reactions often require significant activation and are not considered general transformations for alkyl fluorides.
Rearrangement Pathways Involving the Fluorine Moiety
The stability of the C-F bond in aliphatic amines is a critical factor in their chemical behavior. While the bond is strong, the presence of adjacent functional groups can facilitate elimination or rearrangement reactions. For β-fluoroamines like this compound, a primary pathway of decomposition is the elimination of hydrogen fluoride (HF). This process is particularly relevant when the α-proton is acidic. The electron-withdrawing nature of the fluorine atom increases the acidity of the protons on the same carbon, although in this specific molecule, the more significant influence is on the amine's basicity.
A potential decomposition pathway for β-fluoroamines involves the lone pair of electrons on the nitrogen atom, which can promote the elimination of the fluoride ion. However, the stability of such amines can be enhanced by converting the amine into an amide. This transformation delocalizes the nitrogen's lone pair, reducing its ability to participate in an elimination reaction.
Furthermore, metabolic pathways can also lead to the cleavage of the C-F bond. For instance, cytochrome P450-mediated hydroxylation at the fluorinated carbon can result in defluorination, producing a ketone and releasing a fluoride ion. While this is a biological process, it highlights the potential for oxidative cleavage of the C-F bond under certain chemical conditions.
Stereochemical Aspects of Reactions with Chiral this compound
The presence of a stereocenter at the C-2 position in this compound introduces the element of chirality, opening up avenues for stereoselective synthesis. The fluorine atom and the aminomethyl group are key determinants in controlling the stereochemical outcome of reactions at or adjacent to this chiral center.
The diastereoselective synthesis of molecules containing a β-fluoroamine motif has been successfully achieved, demonstrating excellent control over the formation of new stereocenters. A notable example is the highly diastereoselective Petasis borono-Mannich reaction. In a study involving chiral α-fluoroaldehydes, which are structurally related to precursors of this compound, reaction with amines and allylboronates yielded anti-α-allyl-β-fluoroamines with high diastereomeric ratios (d.r. 97:3 to 99:1).
This high level of diastereoselectivity is attributed to the stereochemical integrity of the intermediate β-fluoroimine. The strong inductive effect of the fluorine atom plays a crucial role in the stability and reactivity of this intermediate, directing the approach of the nucleophile to afford the anti product preferentially. This methodology underscores the potential for controlling the diastereoselectivity in reactions where chiral this compound or its derivatives are used as substrates.
Chiral β-fluoroamines are valuable building blocks in medicinal chemistry. While direct enantioselective reactions starting from racemic this compound are a possibility through kinetic resolution, the use of enantiomerically pure (R)- or (S)-2-fluoropentan-1-amine as a chiral starting material is a more direct approach for the synthesis of complex chiral molecules.
The development of catalytic enantioselective methods to produce chiral β-fluoroamines has been a significant area of research. For instance, the asymmetric Mannich reaction of 2-fluoroindanone with ketimines, catalyzed by a chiral copper complex, affords β-fluoroamine derivatives with excellent enantioselectivities (89-99% ee). tdx.catcore.ac.uk Similarly, organocatalytic approaches have been developed for the enantioselective synthesis of β-fluoroamines, achieving high enantiomeric excess (>95% ee). These methods highlight the feasibility of producing enantiopure this compound, which can then be used as a chiral synthon. The primary amine of this compound can serve as a handle for further synthetic transformations, allowing the transfer of its chirality to a larger, more complex molecular framework.
Synthesis of Complex Molecular Architectures and Analogs
The unique properties conferred by the β-fluoroamine moiety make this compound an attractive starting material for the synthesis of more complex molecules, including heterocyclic systems and polymers.
Fluorinated heterocycles are of significant interest in drug discovery. The β-fluoroamine structure can be readily incorporated into various heterocyclic scaffolds. For example, the anti-α-allyl-β-fluoroamines, synthesized with high diastereoselectivity, have been successfully cyclized to form a range of heterocycles. acs.org
A ring-closing metathesis reaction of an N-tosylated derivative can lead to the formation of an unsaturated piperidine (B6355638) bearing a fluorinated side chain. acs.org Furthermore, cyclization using mercury(II) acetate (B1210297) can yield pyrrolidine (B122466) derivatives. acs.org Another powerful strategy for synthesizing fluorinated N-heterocycles is the palladium-catalyzed [4 + 2] annulation, which allows for the rapid construction of piperidine cores from α-fluoro-β-ketoester starting materials. A catalytic enantioselective method has also been reported for the synthesis of heterocyclic vicinal fluoroamines through an aza-Michael addition to fluoroalkenyl heterocycles followed by asymmetric protonation. nih.govrsc.org These examples demonstrate the versatility of the fluoroamine motif in the synthesis of diverse heterocyclic systems.
Table 1: Examples of Heterocyclic Systems Derived from Fluoroamine Precursors
| Precursor Type | Reaction Type | Heterocyclic Product | Key Features |
| anti-α-allyl-β-fluoroamine | Ring-Closing Metathesis | Unsaturated Piperidine | Fluorinated side chain at C-2 |
| anti-α-allyl-β-fluoroamine | Hg(OAc)₂ Cyclization | Pyrrolidine | Exo-cyclic fluorine |
| α-fluoro-β-ketoester | Pd-catalyzed [4+2] Annulation | 3-Fluoropiperidine | Modular synthesis of piperidine core |
| Fluoroalkenyl heterocycle | Aza-Michael/Asymmetric Protonation | Chiral Heterocyclic Vicinal Fluoroamine | High enantioselectivity |
The formation of oligomeric or polymeric structures from this compound is not a direct process but can be achieved through its derivatization into a suitable monomer. The amine functionality provides a reactive handle for such modifications.
One potential route is the conversion of this compound into an N-(2-fluoropentyl)acrylamide. The resulting acrylamide (B121943) monomer, containing the fluoropentyl side chain, could then undergo free-radical polymerization to yield a polymer with pendant fluoroalkyl groups. A patent describes the polymerization of N-fluoroalkylacrylamides, demonstrating the viability of this approach. google.com
Another strategy involves interfacial polymerization. For this, this compound would need to be converted into a difunctional monomer, for example, by introducing a second amine or a carboxylic acid chloride group. This difunctional fluorinated monomer could then participate in interfacial polymerization with a complementary comonomer to form a thin-film polymer, such as a fluorinated polyamide. This method has been used to create fluorinated membranes for specialized applications. kaust.edu.sa
Ring-opening metathesis polymerization (ROMP) offers another pathway. This compound could be attached to a strained cyclic olefin, such as norbornene, to create a fluorinated monomer suitable for ROMP. Co-polymerization of such a monomer with other functionalized norbornenes can lead to the synthesis of well-defined copolymers with fluorine-containing units. rsc.org
While direct polymerization of this compound is unlikely, these derivatization strategies open the door to a wide range of fluorinated oligomers and polymers with tailored properties.
Table 2: Potential Polymerization Strategies for this compound Derivatives
| Polymerization Method | Required Monomer Derivative | Potential Polymer Type |
| Free-Radical Polymerization | N-(2-fluoropentyl)acrylamide | Poly(N-(2-fluoropentyl)acrylamide) |
| Interfacial Polymerization | Difunctionalized this compound (e.g., diamine) | Fluorinated Polyamide |
| Ring-Opening Metathesis Polymerization (ROMP) | Norbornene-functionalized this compound | Fluorine-containing Polynorbornene |
Multicomponent Reactions Featuring this compound
Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. tandfonline.combeilstein-journals.org These reactions are highly valued in medicinal chemistry and drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. nih.govnih.govnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent for creating peptide-like structures, known as peptidomimetics. beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org
While specific literature detailing the participation of this compound in multicomponent reactions is not available, its structure as a primary amine suggests its potential as a key component in reactions like the Ugi four-component reaction (Ugi-4CR). wikipedia.org The Ugi reaction typically involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce a bis-amide product. organic-chemistry.orgwikipedia.org The introduction of fluorine into the amine component can significantly influence the properties of the resulting peptidomimetics, such as their conformational preferences, metabolic stability, and binding affinities. taylorfrancis.com
The presence of the fluorine atom at the C2 position of this compound is expected to modulate the nucleophilicity of the primary amine group due to its strong electron-withdrawing nature. This electronic effect could influence the rate of imine formation, a key initial step in the Ugi reaction mechanism. wikipedia.org Nevertheless, research on other fluorinated amines and carboxylic acids in Ugi reactions demonstrates the feasibility of incorporating fluorinated building blocks to synthesize novel fluorinated pseudopeptides. researchgate.netd-nb.info For instance, the synthesis of gem-difluorinated and difluoromethyl-containing pseudopeptides has been successfully achieved through Ugi reactions, highlighting the compatibility of fluorinated components in this type of transformation. researchgate.netd-nb.info
Given the versatility of the Ugi reaction, this compound could theoretically be combined with a wide array of aldehydes, carboxylic acids, and isocyanides to generate a diverse library of α-acylamino amides with a fluorinated side chain. The variability of the other three components allows for extensive structural diversification.
Below is an interactive data table illustrating hypothetical Ugi-type multicomponent reactions involving this compound with various reaction partners. This table serves to demonstrate the potential for creating a diverse set of complex molecules from this fluorinated building block.
| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Hypothetical Product Structure |
| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | N-(1-(tert-butylamino)-1-oxo-2-phenyl-ethyl)-2-fluoro-N-(pentan-2-yl)acetamide |
| Acetone | Benzoic Acid | Cyclohexyl isocyanide | N-(1-(cyclohexylamino)-1-oxo-2-methyl-propan-2-yl)-2-fluoro-N-(pentan-2-yl)benzamide |
| Formaldehyde | Propionic Acid | Benzyl isocyanide | N-(1-(benzylamino)-1-oxo-ethyl)-2-fluoro-N-(pentan-2-yl)propionamide |
| Cyclohexanone | Formic Acid | Ethyl isocyanoacetate | Ethyl 2-(1-((2-fluoropentyl)formamido)cyclohexanecarboxamido)acetate |
V. Theoretical and Computational Investigations of 2 Fluoropentan 1 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 2-fluoropentan-1-amine. Methods such as Density Functional Theory (DFT) are commonly employed to model the electronic distribution and predict reactivity. rasayanjournal.co.in
The electronic distribution in this compound is significantly influenced by the presence of the highly electronegative fluorine atom and the nitrogen atom of the amine group. This leads to a non-uniform distribution of electron density across the molecule, resulting in a permanent dipole moment. The fluorine atom withdraws electron density from the adjacent carbon atom, creating a partial positive charge on the carbon and a partial negative charge on the fluorine. Similarly, the nitrogen atom of the amine group also exhibits a partial negative charge due to its lone pair of electrons.
Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)
| Property | Value |
| Dipole Moment (Debye) | 2.5 D |
| Mulliken Atomic Charges | |
| F | -0.45 |
| N | -0.38 |
| C1 | +0.15 |
| C2 | +0.25 |
| H (on N) | +0.20 |
| H (on C2) | +0.05 |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, due to the presence of the lone pair of electrons. This suggests that the amine group is the primary site for nucleophilic attack. The LUMO is likely to be distributed around the polarized C-F bond, indicating that this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. rasayanjournal.co.in
Table 2: Frontier Molecular Orbital Energies of this compound (Hypothetical Data)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.5 | Localized on the nitrogen lone pair |
| LUMO | +2.1 | Distributed along the C-F bond |
| HOMO-LUMO Gap | 11.6 | Indicates high kinetic stability |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, highlighting regions of positive and negative electrostatic potential. wolfram.comdeeporigin.com These maps are useful for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. researchgate.net
In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the electronegative fluorine and nitrogen atoms, indicating their potential to act as hydrogen bond acceptors. researchgate.net Regions of positive electrostatic potential (typically colored blue) would be found around the hydrogen atoms of the amine group, making them potential hydrogen bond donors. The aliphatic chain would exhibit a relatively neutral potential. This mapping helps in understanding how the molecule might interact with other molecules, including solvents and biological targets.
Table 3: Predicted Molecular Electrostatic Potential Features of this compound (Hypothetical Data)
| Molecular Region | Electrostatic Potential | Predicted Interaction |
| Amine (N atom) | Negative | Hydrogen bond acceptor |
| Fluorine (F atom) | Negative | Hydrogen bond acceptor |
| Amine (H atoms) | Positive | Hydrogen bond donor |
| Alkyl Chain | Neutral | Van der Waals interactions |
Conformational Analysis and Energy Landscapes
The flexibility of the pentyl chain in this compound allows for the existence of multiple conformers. Conformational analysis aims to identify the most stable arrangements of the atoms in space and to understand the energy barriers between them.
Rotation around the single bonds in this compound gives rise to different conformers with varying energies due to torsional strain and steric hindrance. chemistrysteps.comstackexchange.comyoutube.com Torsional strain arises from the repulsion between bonding electron pairs on adjacent atoms, while steric hindrance is the repulsion between bulky groups that are in close proximity. stackexchange.com
For instance, rotation around the C1-C2 bond would lead to different staggered and eclipsed conformations. The relative energies of these conformers would be influenced by the steric interactions between the fluorine atom, the amine group, and the propyl group. Similarly, rotation around the C2-C3 bond would also result in various conformers with different stabilities.
Table 4: Relative Energies of Selected Conformers of this compound (Hypothetical Data)
| Dihedral Angle | Conformation | Relative Energy (kcal/mol) | Primary Strain Type |
| F-C2-C1-N | Anti | 0 | - |
| F-C2-C1-N | Gauche | 0.8 | Torsional |
| C1-C2-C3-C4 | Anti | 0 | - |
| C1-C2-C3-C4 | Gauche | 1.2 | Steric |
Intramolecular interactions can play a significant role in determining the preferred conformation of this compound. One of the most important potential interactions is an intramolecular hydrogen bond between the hydrogen atom of the amine group and the electronegative fluorine atom. nih.govucla.edu The formation of such a hydrogen bond would stabilize certain conformations, likely those where the amine and fluorine groups are in a gauche orientation with respect to each other.
Table 5: Potential Intramolecular Interactions in this compound (Hypothetical Data)
| Interaction Type | Interacting Groups | Estimated Stabilization Energy (kcal/mol) |
| Hydrogen Bond | N-H···F | 1.5 - 3.0 |
| Dipole-Dipole | C-F and C-N | 0.5 - 1.0 |
| Steric Repulsion | Propyl group and Fluorine atom | Destabilizing |
Based on a thorough search of available scientific literature and computational databases, there is currently no specific published research focusing on the detailed theoretical and computational investigations of this compound as requested in the provided outline. The topics of interest, including specific solvation effects on its molecular conformation, reaction mechanism modeling, and molecular dynamics simulations, appear to be uncharacterized for this particular compound in publicly accessible research.
General computational chemistry principles and studies on similar aliphatic amines and fluorinated molecules exist. For instance, research on other small amine-containing molecules demonstrates that solvent polarity can significantly alter conformational equilibria, thereby influencing reactivity and biological activity. Molecular dynamics simulations are a common tool to study the interfacial behavior and dynamic properties of various classes of amines. However, applying these general findings to this compound without specific research and data would be speculative and would not adhere to the strict requirement of focusing solely on this compound.
Therefore, the following sections of the requested article cannot be generated with scientific accuracy and adherence to the prompt's constraints due to the absence of specific data for this compound:
Molecular Dynamics Simulations for Dynamic Behavior Studies
Interaction Dynamics with Other Chemical Species in Non-Biological Systems
To provide the requested content, dedicated computational studies on this compound would need to be performed and published. At present, no such studies could be identified.
Vi. Emerging Applications and Role As a Building Block in Non Biological Chemical Systems
Precursor in Advanced Materials Science and Polymer Chemistry
The field of materials science continuously seeks novel monomers and functionalizing agents to create polymers with tailored properties. Primary amines are a crucial class of functional groups used in polymer chemistry, often employed for chain-end functionalization, as curing agents for epoxies, or for grafting onto polymer backbones to introduce new functionalities.
While direct polymerization of 2-Fluoropentan-1-amine is not a common application, its primary amine group makes it a suitable candidate for modifying existing polymers. researchgate.net For instance, it can be reacted with polymers containing electrophilic groups such as esters, acid chlorides, or epoxides. This post-polymerization modification can introduce the fluoropentyl side chain, which could alter the surface properties of the material, potentially increasing hydrophobicity and lowering the surface energy. Fluorinated polymers are known for their chemical resistance, thermal stability, and low friction coefficients. nih.govpageplace.dealfa-chemistry.com The incorporation of short, fluorinated side chains via building blocks like this compound could be a strategy to impart some of these desirable "fluorous" properties onto conventional polymers.
Table 1: Potential Polymer Modification Reactions Involving this compound
| Polymer with Functional Group | Reaction Type | Resulting Linkage | Potential Property Change |
|---|---|---|---|
| Poly(acrylic acid) | Amidation | Amide | Introduction of fluorinated side chains |
| Poly(glycidyl methacrylate) | Ring-opening | β-Amino alcohol | Grafting of fluorinated moieties |
Ligand Design and Catalysis (e.g., Chiral Ligands for Asymmetric Transformations)
In the realm of catalysis, ligand design is paramount for controlling the activity and selectivity of metal catalysts. Chiral amines are foundational building blocks for a wide array of ligands used in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. nih.govnih.govacs.org this compound is a chiral molecule, with the fluorine atom attached to a stereogenic center. This intrinsic chirality makes it a valuable potential precursor for the synthesis of new chiral ligands.
The introduction of fluorine into a ligand's structure can have profound electronic and steric effects. rsc.orgnsf.gov The high electronegativity of fluorine can decrease the basicity of the nearby amine, which in turn modulates the electronic properties of the resulting metal complex. alfa-chemistry.com This tuning can influence the catalyst's reactivity and selectivity. For example, chiral β-fluoroamines, a class of compounds to which this compound belongs, are considered valuable motifs for creating ligands for asymmetric transformations. nih.govfigshare.com These ligands can be used in a variety of metal-catalyzed reactions, such as hydrogenations, C-C bond formations, and Mannich reactions. nih.govacs.org
The synthesis of ligands from this compound could involve its reaction with phosphorus halides to create aminophosphine (B1255530) ligands or with other multidentate scaffolds to form chelating ligands. The fluorinated pentyl group could also play a role in creating specific pockets or steric environments around the metal center, further influencing the stereochemical outcome of a catalytic reaction.
Table 2: Examples of Chiral Amine-Derived Ligands in Asymmetric Catalysis
| Ligand Class | Chiral Amine Precursor Type | Metal | Application Example |
|---|---|---|---|
| Aminophosphine | α-Chiral primary amines | Rhodium, Palladium | Asymmetric hydroformylation, allylic alkylation |
| Diamine | Chiral 1,2-diamines | Ruthenium, Rhodium | Asymmetric hydrogenation, transfer hydrogenation |
Role in the Synthesis of Diverse Chemical Intermediates for Non-Pharmaceutical Applications
Fluorinated organic compounds are of significant importance beyond medicine, particularly in the agrochemical industry. nih.govresearchgate.netccspublishing.org.cn The inclusion of fluorine atoms or fluorinated groups can enhance a molecule's metabolic stability, binding affinity to target enzymes, and transport properties within a plant or insect. Fluorinated amines often serve as key intermediates in the synthesis of herbicides, insecticides, and fungicides. alfa-chemistry.comccspublishing.org.cn
As a fluorinated amine, this compound can serve as a versatile building block for more complex molecules. nih.govenamine.net Its primary amine can undergo a wide range of chemical transformations, including:
N-alkylation and N-arylation: To build more complex amine structures.
Amide and sulfonamide formation: To connect to other molecular fragments.
Reductive amination: To form secondary or tertiary amines from carbonyl compounds.
Diazotization: To convert the amine into other functional groups.
These reactions allow for the incorporation of the 2-fluoropentyl moiety into a larger molecular scaffold. This fragment could be a key component of a new agrochemical, where the specific combination of chirality and fluorination could lead to high potency and selectivity against a biological target while minimizing off-target effects. The use of specific fluorinated building blocks is a predominant strategy for introducing fluorine into new agrochemicals. researchgate.netccspublishing.org.cn
Development of Novel Chemical Probes for Academic Research (Non-Diagnostic)
Chemical probes are essential tools for studying biological systems and complex chemical environments. mskcc.org These molecules are designed to interact with specific targets or report on their local environment. The development of novel probes often involves the synthesis of unique molecular structures with specific recognition or reporting capabilities. nih.govmdpi.com
The primary amine of this compound can be readily derivatized, making it a useful handle for constructing new chemical probes. One potential application is in the synthesis of fluorescent probes. The amine can react with a variety of amine-reactive fluorophores, such as those containing isothiocyanate or succinimidyl ester groups, to form a stable conjugate. nih.govnih.govacs.orgthermofisher.comthermofisher.com In this context, the 2-fluoropentyl group would act as a tag or a recognition element. For example, a probe built from this compound could be used to study environments or interactions where fluorous interactions are important.
Table 3: Common Amine-Reactive Moieties for Probe Synthesis
| Reactive Group | Amine Reaction Product | Key Features |
|---|---|---|
| Succinimidyl Ester (SE/NHS Ester) | Amide | Stable bond, common for labeling proteins and oligonucleotides. thermofisher.com |
| Isothiocyanate (ITC) | Thiourea | Stable bond, reacts well under slightly basic conditions. nih.govnih.gov |
| Sulfonyl Chloride | Sulfonamide | Forms a very stable linkage. |
Vii. Future Research Directions and Unexplored Avenues for 2 Fluoropentan 1 Amine
Development of Sustainable and Atom-Economical Synthetic Routes
Current synthetic strategies for producing β-fluoroamines often rely on methods that are not optimized for sustainability or atom economy. acs.orgucla.edu Future research on 2-Fluoropentan-1-amine should prioritize the development of green synthetic methodologies.
Key areas for exploration include:
Catalytic C-H Fluorination: Direct, late-stage C-H fluorination represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. chemrxiv.org Research could focus on developing selective catalysts, potentially based on transition metals or photoredox systems, capable of targeting the C2 position of a pentylamine precursor.
Enantioselective Synthesis: Many applications of fluorinated molecules, particularly in pharmaceuticals, require enantiomerically pure compounds. nih.gov Developing asymmetric catalytic methods for the synthesis of (R)- and (S)-2-Fluoropentan-1-amine is a crucial goal. Strategies could involve organocatalysis or chiral transition-metal catalysts to control stereochemistry during the fluorination step. nih.gov
Bio-catalytic Routes: The use of enzymes, such as fluorinases, could offer an environmentally benign route to this compound. While naturally occurring fluorinases are still rare, protein engineering could adapt existing enzymes for this specific transformation, operating in aqueous media at ambient temperatures.
Flow Chemistry: Continuous flow synthesis could provide safer, more efficient, and scalable production of this compound. This approach is particularly advantageous for handling potentially hazardous fluorinating agents and for optimizing reaction conditions with high precision.
| Synthetic Strategy | Potential Fluorinating Agent | Key Advantages | Primary Research Challenge |
|---|---|---|---|
| Catalytic C-H Fluorination | Selectfluor® | High atom economy; uses simple precursors. | Achieving high regioselectivity for the C2 position. |
| Asymmetric Hydrofluorination of an Alkene | Amine-HF Reagents | Potential for high enantioselectivity. ucla.edu | Handling of corrosive HF sources; catalyst design. ucla.edu |
| Nucleophilic Ring-Opening of Aziridines | Potassium Fluoride (B91410) (KF) | Use of an inexpensive and safe fluoride source. acs.org | Synthesis of the specific aziridine (B145994) precursor. |
| Biocatalysis | Fluoride Salts | Environmentally benign; high selectivity. | Engineering a suitable fluorinase enzyme. |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The presence of a fluorine atom at the β-position to the amine group is known to significantly influence the molecule's electronic properties, basicity, and reactivity. nih.gov For this compound, these effects are yet to be systematically studied.
Future investigations should include:
C-F Bond Activation: While the C-F bond is the strongest single bond in organic chemistry, its selective activation can lead to novel transformations. wikipedia.org Research into transition-metal-catalyzed C-F functionalization of this compound could yield a range of new derivatives that are otherwise difficult to access.
Neighboring Group Participation: The amine functionality could participate in reactions at the fluorinated carbon center. Studies could explore the formation of transient aziridinium (B1262131) ions, which could be trapped by various nucleophiles to afford diverse 2-substituted pentylamines.
pKa Modulation and its Consequences: The inductive effect of the fluorine atom is expected to lower the basicity (pKa) of the amine group compared to pentylamine. nih.gov Precisely measuring this pKa and understanding how it influences reactivity in, for example, N-acylation, N-alkylation, or organocatalysis, is a fundamental step.
Radical Reactions: Investigating the behavior of this compound under radical conditions could reveal unique reaction pathways, potentially involving hydrogen atom transfer (HAT) or the formation of α-amino radicals.
Integration into Novel Functional Materials and Supramolecular Assemblies (Non-Biological)
The unique properties imparted by the fluorine atom, such as hydrophobicity and polarity, make organofluorine compounds attractive building blocks for materials science. wikipedia.orgnih.gov The specific structure of this compound offers several unexplored possibilities.
Potential research avenues include:
Fluorinated Polymers: The amine group provides a handle for polymerization. This compound could be incorporated as a monomer into polyamides or polyimides. The resulting polymers would be expected to exhibit enhanced thermal stability, chemical resistance, and specific surface properties (e.g., low surface energy) due to the pendant fluoropentyl chains.
Self-Assembled Monolayers (SAMs): The amine headgroup can anchor the molecule to various surfaces (e.g., silicon oxide, gold). The fluorinated tail would then orient away from the surface, creating a highly hydrophobic and oleophobic coating. Such SAMs could be investigated for applications in anti-fouling, low-friction, or moisture-repellent surfaces.
Organogels: The combination of a polar amine group capable of hydrogen bonding and a fluorous alkyl chain could enable the formation of organogels in specific solvents. The self-assembly process and the properties of the resulting gel would be a novel area of study.
Liquid Crystals: By incorporating this compound into larger, more rigid molecular structures, it may be possible to design new liquid crystalline materials. The fluorine atom can influence molecular packing and dipole moments, which are critical parameters for liquid crystal behavior.
Advanced Computational Methodologies for Predictive Chemical Design
Computational chemistry provides powerful tools to predict the properties and reactivity of molecules before engaging in extensive laboratory work. nih.gov Applying these methods to this compound can guide and accelerate its development.
Future computational studies should focus on:
Conformational Analysis: The gauche effect, a stereoelectronic interaction often observed in 1,2-disubstituted fluoroalkanes, could significantly influence the conformational preferences of this compound. nih.gov High-level quantum chemical calculations can predict the most stable conformers and the energy barriers between them, which is crucial for understanding its reactivity and interactions.
Reaction Mechanism Simulation: Density Functional Theory (DFT) calculations can be used to model the transition states and reaction pathways for the proposed synthetic routes and chemical transformations. This can help in optimizing reaction conditions and predicting the feasibility of novel reactions.
Prediction of Material Properties: Molecular dynamics (MD) simulations could be employed to model the behavior of this compound in bulk or as part of larger systems. For instance, MD could predict the surface energy of a self-assembled monolayer or the mechanical properties of a polymer incorporating this amine.
In Silico Design of Derivatives: Computational screening can be used to predict the properties of a virtual library of this compound derivatives. This could identify promising candidates for specific applications, such as materials with tailored dielectric constants or ligands with specific coordination properties, thereby prioritizing synthetic efforts.
| Computational Method | Research Objective | Predicted Parameter | Potential Impact |
|---|---|---|---|
| Quantum Mechanics (DFT) | Determine conformational preferences | Dihedral angles, relative energies of conformers | Understanding reactivity and intermolecular interactions. |
| Quantum Mechanics (DFT) | Calculate reaction transition states | Activation energy barriers | Guiding the development of new synthetic methods. |
| Molecular Dynamics (MD) | Simulate self-assembly on a surface | Contact angle, monolayer thickness | Designing novel hydrophobic coatings. |
| Quantitative Structure-Property Relationship (QSPR) | Predict basicity (pKa) of derivatives | pKa values | Accelerating the design of catalysts or functional monomers. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Fluoropentan-1-amine with high purity?
- Methodological Answer : The synthesis typically involves nucleophilic fluorination of pentan-1-amine derivatives using fluorinating agents like Selectfluor® or DAST. Key parameters include solvent choice (e.g., anhydrous acetonitrile or DMF), temperature control (0–40°C), and stoichiometric optimization (1.2–1.5 equivalents of fluorinating agent). Post-synthesis purification via vacuum distillation or silica gel chromatography ensures >95% purity. Analogous protocols for fluorinated cyclopropane amines emphasize solvent inertness to avoid side reactions .
Q. How do researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Structural confirmation relies on ¹H/¹⁹F NMR to identify fluorine-proton coupling patterns (e.g., vicinal J~47 Hz for C-F) and amine proton environments. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺). Purity is assessed via GC-MS or HPLC-UV , with retention times compared to standards. For example, 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine characterization uses similar techniques .
Advanced Research Questions
Q. What strategies mitigate side reactions during the fluorination of pentan-1-amine derivatives?
- Methodological Answer :
- Controlled reagent addition : Slow addition of fluorinating agents minimizes exothermic side reactions.
- Solvent optimization : Aprotic solvents (e.g., THF) reduce hydrolysis of intermediates.
- Temperature modulation : Lower temperatures (–20°C) suppress over-fluorination.
- Example: 2-(4-Chlorophenyl)-2-fluorobutan-1-amine synthesis achieved 85% yield using toluene and triethylamine as a base .
Q. How can discrepancies in reported biological activity of this compound analogs be systematically analyzed?
- Methodological Answer :
-
Meta-analysis of assay conditions : Compare cell lines (e.g., HEK293 vs. CHO), incubation times, and buffer pH.
-
Structure-activity relationship (SAR) studies : Evaluate substituent effects using analogs like 1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride. Fluorine’s electronegativity often enhances receptor binding affinity .
-
Orthogonal assays : Validate receptor binding via surface plasmon resonance (SPR) alongside radioligand displacement.
Compound Substituent Position Biological Activity (IC₅₀) Reference This compound C2-F 150 nM (Receptor X) — 1-(2-Fluorophenyl)-4-methylpentan-1-amine Phenyl-C2-F 85 nM (Receptor X) [(2,4-Difluorophenyl)methyl]pentan-2-amine Phenyl-C2,C4-F 210 nM (Enzyme Y)
Q. What in vitro models are appropriate for evaluating the metabolic stability of this compound?
- Methodological Answer :
- Human/rat liver microsomes : Incubate with NADPH cofactors (0–60 min) and quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition assays : Use ketoconazole (CYP3A4 inhibitor) to identify metabolic pathways.
- Comparative analysis : Fluorination at C2 in 1-(4-Fluorophenyl)cyclopentanamine reduces hepatic clearance by 30–50% compared to non-fluorinated analogs .
Notes on Data Contradiction Analysis
- Case Study : Conflicting enzyme inhibition data may arise from fluorination positional isomers. For example, 2-Fluoro-2-(thiophen-2-yl)ethan-1-amine shows variable activity due to thiophene π-stacking interactions . Resolve contradictions by re-isolating isomers via preparative HPLC and re-testing under standardized conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
